[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
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Overview
Description
[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes an ethyl group and a methanol group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted nitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocyclic compounds.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
- [(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]ethanol
- [(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]propane
Uniqueness
[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-6(4-8)9-7-5/h6,8H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
QJBMAARIDURDFB-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC1=NO[C@H](C1)CO |
Canonical SMILES |
CCC1=NOC(C1)CO |
Origin of Product |
United States |
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